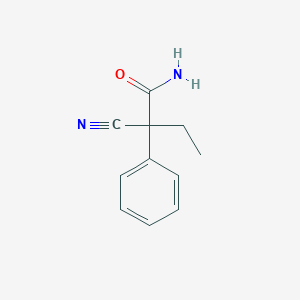
2-Cyano-2-phenylbutanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Cyano-2-phenylbutanamide often involves the reaction of specific acids with amine compounds in the presence of condensing agents. For example, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, showcasing a method that might be adapted for 2-Cyano-2-phenylbutanamide synthesis (Manojkumar et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Cyano-2-phenylbutanamide, such as 4-hydroxy-3-phenylbutanamide monohydrate, has been elucidated through crystallography, indicating a stable conformation minimized through staggered configurations around central bonds. This suggests that 2-Cyano-2-phenylbutanamide may also adopt specific stable configurations minimizing steric hindrance (Soriano-garcia et al., 1984).
Chemical Reactions and Properties
Compounds with structures similar to 2-Cyano-2-phenylbutanamide participate in a variety of chemical reactions. For instance, UV irradiation of 1-(1-cycloalkenyl)-4-phenyl-1-butanones has shown different products depending on the reaction conditions, illustrating the reactivity of the butanone moiety which could be indicative of the reactivity of the 2-Cyano-2-phenylbutanamide under similar conditions (Tada et al., 1978).
Applications De Recherche Scientifique
Stereoselective Synthesis : It is used in the stereoselective synthesis of spiro-oxindole derivatives using the Prins cascade strategy, contributing to organic synthesis research (Reddy et al., 2014).
Synthesis of Ligands and Complexes : It is involved in the synthesis of new bifunctional amido-phosphinite ligands and ruthenium complexes with high stereoselectivity (Gendre et al., 1998).
Antimicrobial and Antioxidant Screening : This compound is used in synthesized transition metal complexes for antimicrobial, anti-oxidant, and cytotoxic activities screening assays (Fekri & Zaky, 2016).
Cerebral Protective Agents : It shows potential as cerebral protective agents, with antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice (Tatsuoka et al., 1992).
Corrosion Inhibition : It acts as an effective corrosion inhibitor for copper in nitric acid solutions, demonstrating its utility in materials science (Abu-Rayyan et al., 2022).
Anticancer and Antimicrobial Applications : Metal complexes of 2-Cyano-2-phenylbutanamide are potential anticancer and antimicrobial agents, with the copper complex showing high antitumor activity and cytotoxicity (Kumar & Aravindakshan, 2021).
Catalysis in Chemical Reactions : 1,3-dicarbonyl compounds like 2-Cyano-2-phenylbutanamide are efficient, low-priced, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions of aryl bromides and iodides (Cui et al., 2007).
Synthesis of Martinellic Acid : It is used in the one-step synthesis of the tricyclic core of martinellic acid (Zhang et al., 2007).
Structural Derivative Research : This compound is a structural derivative of the anticonvulsant molecule y-hydroxy-y-phenylcaproamide, contributing to pharmaceutical research (Soriano-garcia et al., 1984).
Antibacterial Activities : Derivatives of 2-Cyano-2-phenylbutanamide have shown bacteriostatic effects on various bacterial strains (Shu-jun, 2006).
Safety And Hazards
Orientations Futures
“2-Cyano-2-phenylbutanamide” is a promising compound for future research and development. It is used as a reference standard for the most reliable pharmaceutical testing . Its potential applications in the synthesis of various organic heterocycles highlight its potential in evolving better, safer medicines .
Propriétés
IUPAC Name |
2-cyano-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSRTQXCXWMMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)(C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024185 | |
| Record name | Ciobutide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-phenylbutanamide | |
CAS RN |
80544-75-8 | |
| Record name | Ciobutide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080544758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80544-75-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ciobutide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-2-phenylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIOBUTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1334R6OMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

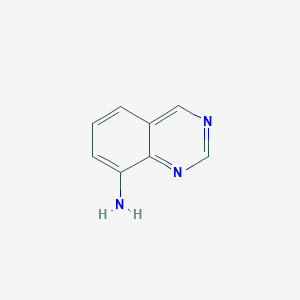
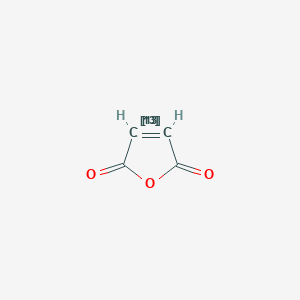
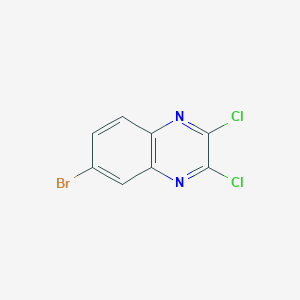
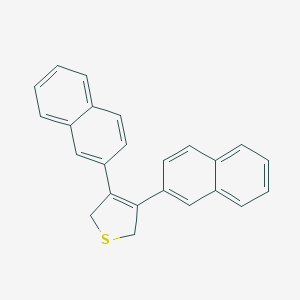

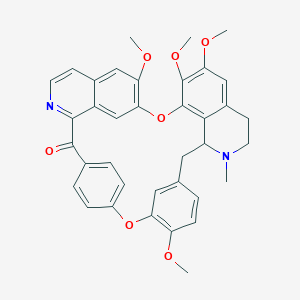
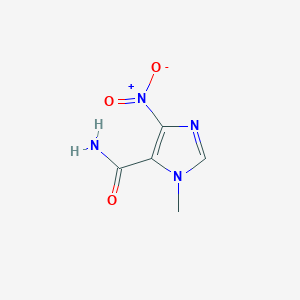



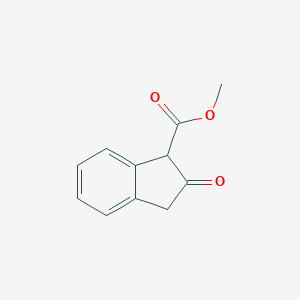
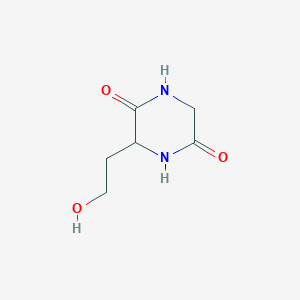
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
